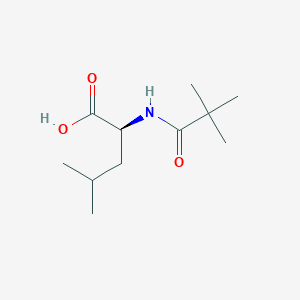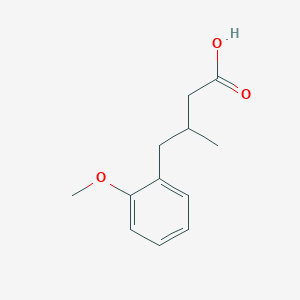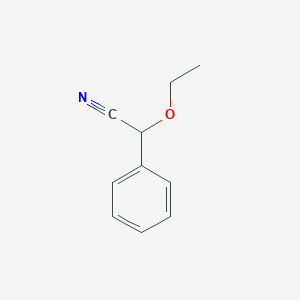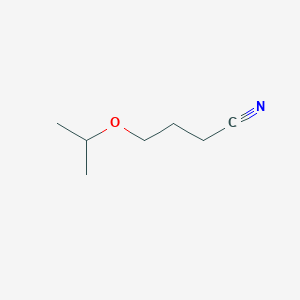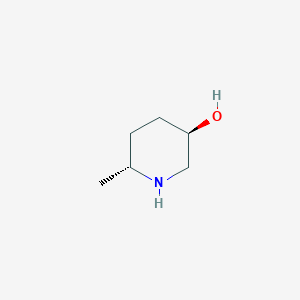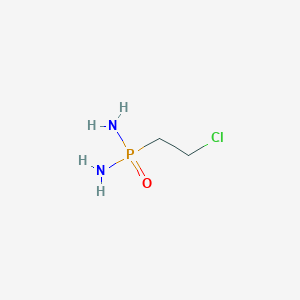
P-(2-Chloroethyl)phosphonic diamide
Descripción general
Descripción
P-(2-Chloroethyl)phosphonic diamide, also known as ethephon, is a growth regulator widely used in agriculture to stimulate or inhibit plant growth, promote fruit ripening, and increase yield. Its chemical formula is C2H6ClO3P, and its molecular weight is 144.49 g/mol .
Synthesis Analysis
The synthesis of phosphonic acids and their esters, which are of interest in metal phosphonate chemistry, can be achieved through several methods. These include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . The synthesis of 2-chloroethyl phosphorodiamidites and their isomerization into P-(2-chloroethyl)phosphonic diamides has been investigated .Molecular Structure Analysis
The molecular structure of this compound contains a total of 14 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), and 1 double bond(s) . The IUPAC Standard InChI is InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6 .Chemical Reactions Analysis
Phosphorus-centered radicals are key intermediates in important processes of phosphorus–carbon bond formation. The generation of phosphinyl (L2P•) or phosphonyl (L2P(O)•) radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation . The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 144.494 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
According to a safety data sheet, precautions for safe handling of P-(2-Chloroethyl)phosphonic diamide include thorough dedusting and ensuring good ventilation at the workplace. Protective equipment such as mouth respiratory protective device and protective gloves are recommended. It is advised to keep away from foodstuffs, beverages, and feed .
Direcciones Futuras
Phosphorus-containing compounds have a huge synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The challenge posed to scientists is how to engineer selectivity towards a targeted substrate, especially from multicomponent solutions . Therefore, future research may focus on developing more selective and efficient synthesis and separation processes involving P-(2-Chloroethyl)phosphonic diamide and other phosphorus-containing compounds.
Propiedades
IUPAC Name |
1-chloro-2-diaminophosphorylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8ClN2OP/c3-1-2-7(4,5)6/h1-2H2,(H4,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTIMBCELWNVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614900 | |
| Record name | P-(2-Chloroethyl)phosphonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33513-64-3 | |
| Record name | P-(2-Chloroethyl)phosphonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)
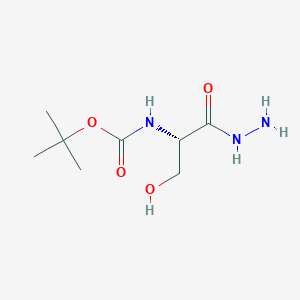
![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)
